

An In-depth Technical Guide to 4-Phenylimidazole: Properties, Synthesis, and Therapeutic Potential

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Compound of Interest

Compound Name: 4-Phenylimidazole

Cat. No.: B135205

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylimidazole is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental properties, detailed synthesis protocols, and its emerging role as a modulator of key biological pathways, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical target in cancer immunotherapy. The document presents quantitative data in a structured format, outlines experimental methodologies, and includes detailed diagrams of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in their endeavors.

Core Properties of 4-Phenylimidazole

4-Phenylimidazole, also known as 4(5)-phenylimidazole, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	670-95-1	[1][2]
Molecular Formula	C ₉ H ₈ N ₂	[1][2]
Molecular Weight	144.17 g/mol	[1]
Melting Point	128-131 °C	
Boiling Point	~265 °C (decomposes)	
Solubility	Soluble in acetone	

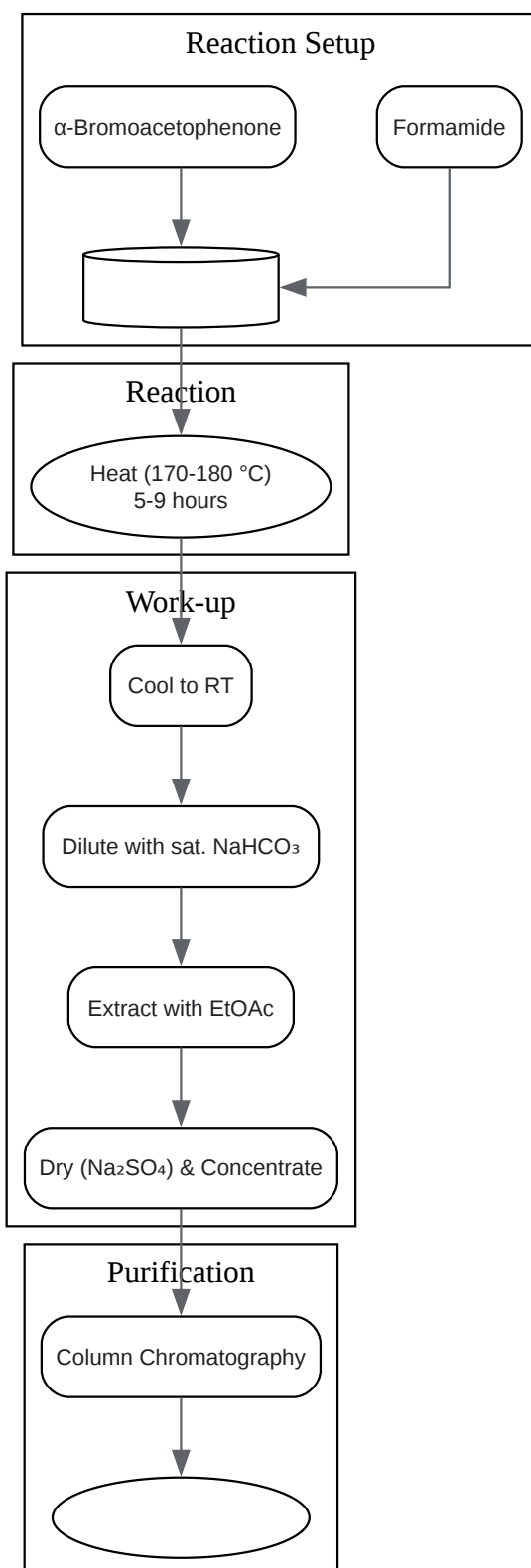
Synthesis of 4-Phenylimidazole: Experimental Protocols

The synthesis of **4-phenylimidazole** can be achieved through various methods. Below are two detailed protocols for its preparation.

Protocol 1: One-Pot Synthesis from α -Bromoacetophenone and Formamide

This method is a common and straightforward approach for the synthesis of **4-phenylimidazole** and its derivatives.

Experimental Workflow: One-Pot Synthesis



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Caption: Workflow for the one-pot synthesis of **4-phenylimidazole**.

Procedure:

- A solution of an α -bromoacetyl derivative (1 mmol) is heated in formamide (15 mL) at a temperature of 170–180 °C for 5–9 hours.
- After cooling to room temperature, the reaction mixture is diluted with a saturated solution of sodium bicarbonate (NaHCO_3) (20 mL).
- The aqueous layer is then extracted with ethyl acetate (EtOAc) (3 x 50 mL).
- The combined organic extracts are dried over anhydrous sodium sulfate (Na_2SO_4) and concentrated under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography to afford the final product, **4-phenylimidazole**.

Protocol 2: Two-Step Synthesis via Nucleophilic Substitution and Cyclization

This patented method involves a two-step process that can be suitable for larger-scale synthesis.

Procedure:

Step 1: Nucleophilic Substitution

- Dissolve α -bromoacetophenone in ethylene glycol. The mass ratio of ethylene glycol to α -bromoacetophenone should be between 4:1 and 5:1.
- Control the temperature between 40-70 °C (optimally 50-60 °C).
- Add formamidine acetate in batches. The molar ratio of α -bromoacetophenone to formamidine acetate should be between 1:1.8 and 1:2.2.
- Maintain the reaction mixture at this temperature for 2 ± 0.5 hours to obtain the nucleophilic substitution intermediate.

Step 2: Cyclization

- Cool the reaction mixture from Step 1 to 30-60 °C (optimally 30-35 °C).
- Add potassium carbonate (acid-binding agent) over 1 ± 0.5 hours. The molar ratio of potassium carbonate to formamidine acetate should be between 1.5:1 and 2.0:1.
- Maintain the insulation reaction at 30-60 °C for 5-6 hours.
- Heat the mixture to 70-100 °C (optimally 80-90 °C) and maintain for 5-6 hours to complete the reaction.
- Post-treatment, which includes distillation to remove ethylene glycol, extraction, and recrystallization, yields **4-phenylimidazole**.

Biological Activity and Therapeutic Potential

4-Phenylimidazole and its derivatives have shown a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. However, their most prominent and well-studied role is as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1).

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This overexpression leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines. These metabolic changes create an immunosuppressive environment that allows cancer cells to evade the host's immune system.

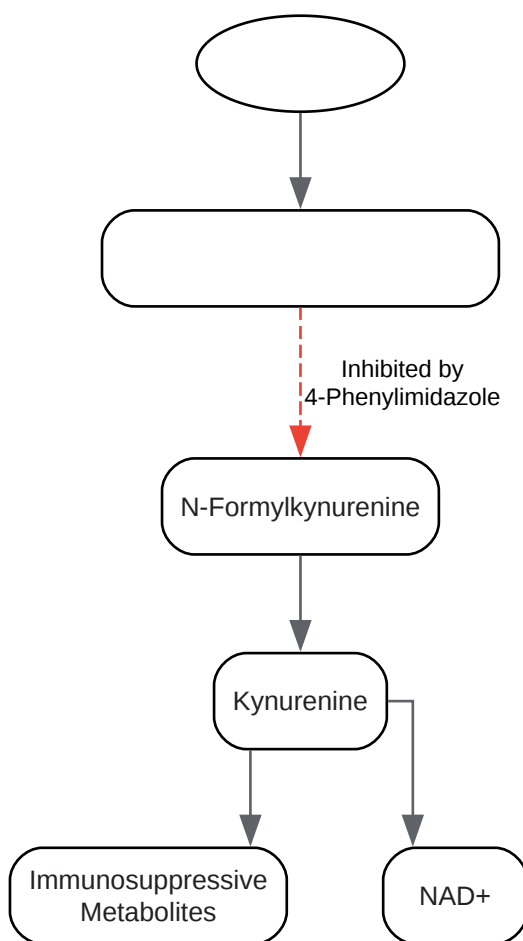
4-Phenylimidazole acts as an inhibitor of IDO1, thereby blocking this immunosuppressive mechanism. By inhibiting IDO1, **4-phenylimidazole** and its derivatives can restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenines, leading to the reactivation of anti-tumor immune responses, particularly by T-cells.

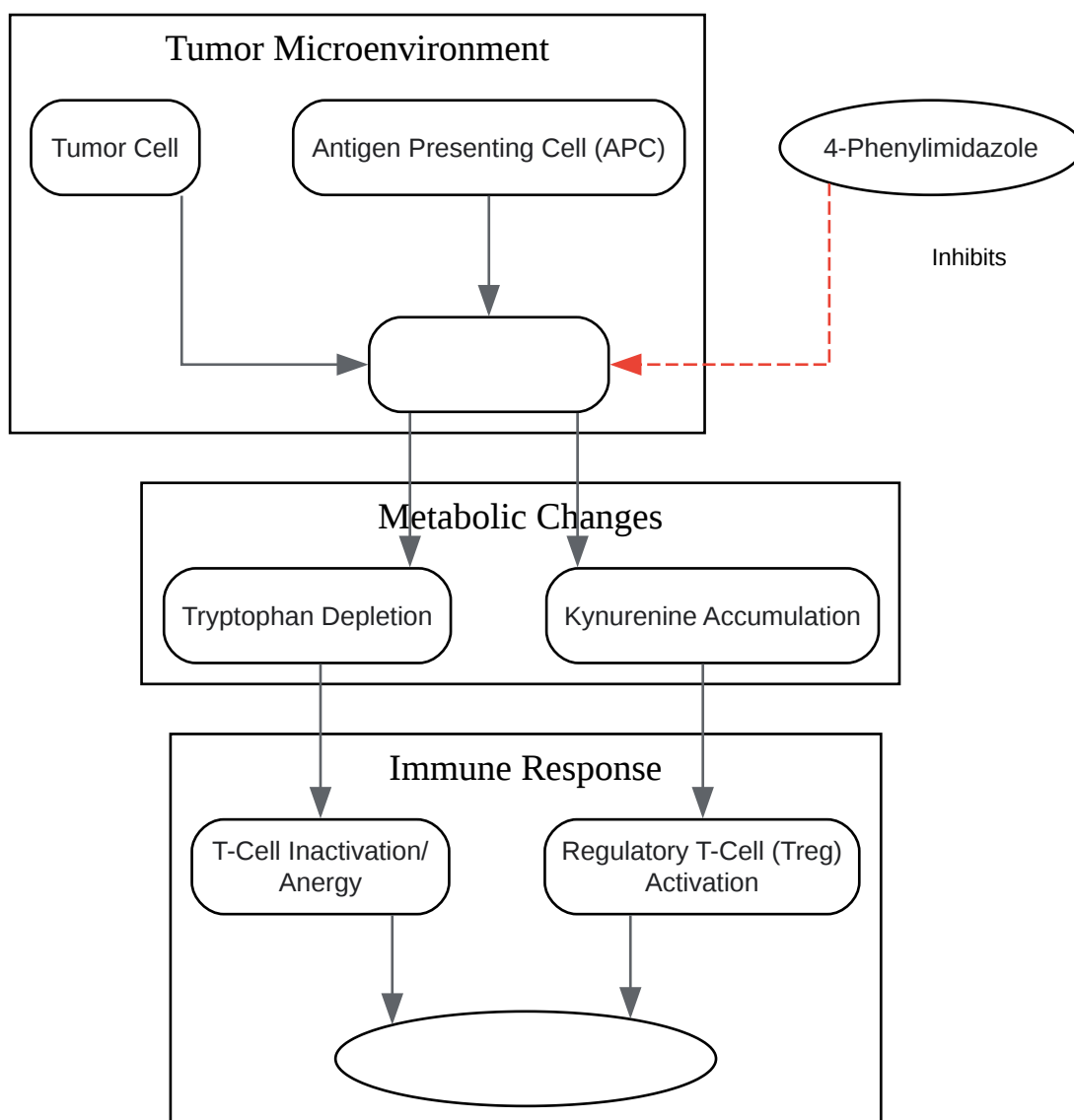
Signaling Pathways

The therapeutic effect of **4-phenylimidazole** as an IDO1 inhibitor is mediated through its influence on the tryptophan metabolism (kynurenine) pathway and the subsequent impact on

immune regulation.

Tryptophan Metabolism via the Kynurenine Pathway





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